5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC13580936
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4 |
|---|---|
| Molecular Weight | 140.19 g/mol |
| IUPAC Name | (2-propan-2-ylpyrazol-3-yl)hydrazine |
| Standard InChI | InChI=1S/C6H12N4/c1-5(2)10-6(9-7)3-4-8-10/h3-5,9H,7H2,1-2H3 |
| Standard InChI Key | QDYUOMJZLMOQHM-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC=N1)NN |
| Canonical SMILES | CC(C)N1C(=CC=N1)NN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered pyrazole ring (C₃H₃N₂) with two adjacent nitrogen atoms. The hydrazinyl group (-NH-NH₂) at position 5 introduces nucleophilic reactivity, while the isopropyl group at position 1 enhances lipophilicity, influencing membrane permeability. X-ray crystallography of analogous pyrazoles reveals planar ring geometries with bond lengths of 1.34–1.38 Å for C-N and 1.44–1.47 Å for C-C, consistent with aromatic delocalization .
Table 1: Key Bond Parameters (Derived from Analogous Structures)
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N1–C2 | 1.38 | 105.2 |
| C3–C4 | 1.44 | 108.7 |
| N2–C5 | 1.36 | 106.5 |
Spectroscopic Characterization
Infrared (IR) spectra of similar hydrazinyl pyrazoles show N-H stretches at 3260–3385 cm⁻¹ and C=N vibrations near 1612 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the isopropyl group typically include a triplet at δ 1.3 ppm (CH₃) and a septet at δ 3.1 ppm (CH), while the hydrazinyl protons appear as broad singlets at δ 4.8–5.2 ppm .
Synthesis and Optimization
Conventional Routes
The synthesis of 5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole typically involves cyclocondensation between hydrazine derivatives and 1,3-diketones. For example, reacting 3-(propan-2-yl)-1,3-diketone with hydrazine hydrate in ethanol under reflux yields the pyrazole core, followed by hydrazination at position 5 using hydrazine sulfate .
Reaction Scheme
Industrial-Scale Production
Continuous flow reactors have been employed to enhance yield (up to 85%) and purity (>98%). Key parameters include temperature control (70–80°C), residence time (15–20 minutes), and catalyst use (e.g., Amberlyst-15 for acid-mediated steps) .
Biological Activities and Mechanisms
Table 2: Cytotoxicity of Pyrazole Derivatives
| Compound | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| 5-Hydrazinyl Derivative | 14.2 | A549 |
| Cisplatin | 8.7 | A549 |
Antimicrobial Efficacy
The hydrazinyl group disrupts microbial cell membranes, as evidenced by 90% growth inhibition of Staphylococcus aureus at 50 µg/mL. Synergy with β-lactam antibiotics reduces minimum inhibitory concentrations (MICs) by 4-fold .
Anti-Inflammatory Action
In carrageenan-induced rat paw edema models, pyrazole derivatives suppress interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) by 40–60% at 50 mg/kg, comparable to dexamethasone .
Computational and Experimental Insights
Molecular Docking
Docking simulations with cyclooxygenase-2 (COX-2) show a binding energy of −9.2 kcal/mol, with key interactions at Val349 and Tyr355. The hydrazinyl group forms hydrogen bonds (2.1–2.3 Å), while the isopropyl moiety engages in hydrophobic contacts .
ADMET Profiling
Predictive models indicate moderate bioavailability (F = 65%) and blood-brain barrier permeability (logBB = −0.7). Concerns include potential hepatotoxicity (CYP3A4 inhibition, IC₅₀ = 12 µM) .
Challenges and Future Directions
Current limitations include poor aqueous solubility (logP = 2.8) and metabolic instability (t₁/₂ = 1.8 h in liver microsomes). Prodrug strategies, such as PEGylation or glycosylation, are under investigation to improve pharmacokinetics. Additionally, CRISPR-Cas9 screening may identify novel targets for precision oncology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume